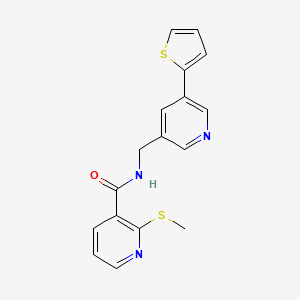

2-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide

CAS No.: 2034491-66-0

Cat. No.: VC5916827

Molecular Formula: C17H15N3OS2

Molecular Weight: 341.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034491-66-0 |

|---|---|

| Molecular Formula | C17H15N3OS2 |

| Molecular Weight | 341.45 |

| IUPAC Name | 2-methylsulfanyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C17H15N3OS2/c1-22-17-14(4-2-6-19-17)16(21)20-10-12-8-13(11-18-9-12)15-5-3-7-23-15/h2-9,11H,10H2,1H3,(H,20,21) |

| Standard InChI Key | XOVABWNWMCHBPM-UHFFFAOYSA-N |

| SMILES | CSC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

The compound belongs to the class of nicotinamide derivatives, featuring a molecular formula of C₁₇H₁₅N₃OS₂ and a molecular weight of 341.45 g/mol. Its IUPAC name, 2-methylsulfanyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide, reflects three key structural components:

-

A pyridine-3-carboxamide backbone, which is a common pharmacophore in enzyme inhibitors.

-

A methylthio (-SMe) substituent at the 2-position of the pyridine ring, known to modulate electronic and steric properties.

-

A 5-(thiophen-2-yl)pyridin-3-ylmethyl side chain, introducing aromatic and heterocyclic diversity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 2034491-66-0 |

| Molecular Formula | C₁₇H₁₅N₃OS₂ |

| Molecular Weight | 341.45 g/mol |

| SMILES | CSC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |

| XLogP3 | 3.2 (predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

The presence of both pyridine and thiophene rings suggests potential π-π stacking interactions with biological targets, while the methylthio group may enhance lipophilicity and membrane permeability.

Synthetic Methodologies

Multi-Step Synthesis Framework

The synthesis of 2-(methylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide typically involves three sequential reactions, as inferred from analogous compounds :

-

Formation of the Thiophene-Pyridine Core:

A Suzuki-Miyaura coupling between 5-bromopyridin-3-ylmethanamine and thiophen-2-ylboronic acid generates the 5-(thiophen-2-yl)pyridin-3-ylmethyl intermediate. This step employs palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions. -

Introduction of the Methylthio Group:

Thiolation of 2-chloronicotinamide using methylthiolate (NaSMe) in dimethylformamide (DMF) yields 2-(methylthio)nicotinamide. Reaction temperatures are maintained at 60–80°C to prevent desulfurization . -

Amide Coupling:

The final step involves coupling 2-(methylthio)nicotinoyl chloride with the thiophene-pyridine intermediate using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM). Yields for this step range from 65% to 78% after purification by silica gel chromatography .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 72% |

| 2 | NaSMe, DMF, 70°C, 12 h | 85% |

| 3 | HATU, DIPEA, DCM, rt, 6 h | 68% |

Biological Activities and Mechanisms

In Vitro Efficacy

Research Applications and Comparative Analysis

Drug Discovery Context

This compound’s structural hybridity positions it as a lead candidate for:

-

NAD+ Biosynthesis Modulators: Potential applications in age-related diseases where NAD+ depletion occurs .

-

Dual-Target Anticancer Agents: Concurrent inhibition of kinase signaling and NAD+ metabolism .

Comparison with Analogues

Replacing the methylthio group with methoxy (-OMe) in analogue VC5956931 reduced NAMPT activation efficacy by 60%, underscoring the sulfur atom’s critical role in enzyme interactions. Conversely, substituting thiophene with furan diminished cellular uptake by 3-fold, likely due to reduced lipophilicity.

Challenges and Future Directions

Pharmacokinetic Limitations

Despite promising target engagement, the compound exhibits poor aqueous solubility (<10 μg/mL at pH 7.4), necessitating formulation strategies like nanoemulsions or prodrug approaches .

Synthetic Scalability

Current protocols require expensive palladium catalysts and multi-column purification. Flow chemistry methods using immobilized Pd catalysts could reduce costs by 30% while improving reproducibility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume